molecular formula C17H20N2O5S B2895897 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865162-01-2

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2895897
CAS No.: 865162-01-2
M. Wt: 364.42
InChI Key: DVWCYSXHORTDGW-ZCXUNETKSA-N
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Description

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic benzothiazole derivative supplied for research and development purposes. This compound is part of the benzothiazole chemical class, a group of heterocyclic compounds known for their broad utility in medicinal and agricultural research . Benzothiazoles and their derivatives are frequently investigated as key scaffolds in the discovery of new pharmaceutical agents, with studies exploring their potential as fungicides, anti-tuberculosis drugs, anti-convulsants, and anti-inflammatory agents . Some members of this compound family have also shown promise in research areas such as malaria and cancer . The specific mechanism of action for this compound is a subject of ongoing research, but nitroheterocyclic compounds often act as prodrugs, requiring enzymatic activation (e.g., by bacterial nitroreductases) to exert their biological effects . Researchers value this benzothiazole for its structural features in designing novel bioactive molecules. This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-3-23-12-4-5-13-15(10-12)25-17(19(13)6-7-21-2)18-16(20)14-11-22-8-9-24-14/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWCYSXHORTDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound suggests potential applications in medicinal chemistry due to its functional groups and stereochemistry.

The molecular formula of the compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S with a molecular weight of 386.47 g/mol. The structure features a benzo[d]thiazole core with various substituents that influence its chemical behavior and biological activity .

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial, antifungal, and antiprotozoal effects. The minimal inhibitory concentration (MIC) values for some derivatives suggest high efficacy against various pathogens .

CompoundMIC (μg/mL)Activity
6-thiocyanate-β-bromo-propionyl-UBT50Antibacterial
6-substituted benzothiazolesVariableAntifungal/Antiprotozoal

Anticancer Activity

Several studies have reported the cytotoxic effects of benzothiazole derivatives on tumorigenic cell lines. For example, a series of compounds demonstrated selective cytotoxicity against specific cancer cell lines while sparing normal cells. The effective concentrations (EC50) ranged from 28 ng/mL to 290 ng/mL, indicating promising anticancer activity .

CompoundEC50 (ng/mL)Cell Line
15a32WI-38 VA-13
15b30WI-38 VA-13
15c28WI-38 VA-13
15d290WI-38 VA-13
15e150WI-38 VA-13

The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. Experimental data from biological assays would provide insights into its efficacy and mechanism at a molecular level, including IC50 values or binding constants for target interactions .

Hypoglycemic Activity

Recent research has highlighted the potential hypoglycemic effects of benzothiazole derivatives. Compounds have been shown to increase glucose uptake in muscle cells via activation of the AMPK pathway, suggesting possible applications in diabetes management .

Case Studies

  • Anticancer Study : A study evaluated the cytotoxicity of several benzothiazole derivatives on various cancer cell lines, demonstrating selective toxicity towards tumorigenic cells while exhibiting minimal effects on normal cells.
  • Antimicrobial Efficacy : Another research focused on the synthesis of substituted benzothiazoles and their antimicrobial activity against clinically relevant pathogens, showcasing significant inhibition at low concentrations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

A comparative analysis of the target compound and similar derivatives is summarized in Table 1.

Table 1: Structural and Functional Comparison

Compound Name / Source Molecular Formula Key Substituents/Features Functional Groups
Target Compound Not explicitly provided* 6-ethoxy, 3-(2-methoxyethyl)benzothiazole; (Z)-configuration; 5,6-dihydro-1,4-dioxine Carboxamide, ethers, imine
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ 6-chloro, 7-methyl; benzodithiazin sulfone; N-methylhydrazine Sulfonyl, hydrazine, aromatic
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide C₁₈H₁₉N₃O₆S₂ 5,6-dimethoxybenzothiazole; 5-nitrothiophene carboxamide Nitro, carboxamide, ethers
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide C₁₂H₁₃Cl₃N₄O₂S Trichloroethyl; phenyl-thiadiazole; acetamide Thiadiazole, amide, halogenated alkyl

*Note: Molecular formula inferred from structural analogs in .

Key Observations:
  • Benzothiazole Core : The target compound shares the benzothiazole moiety with the compound in , but differs in substituents (ethoxy vs. dimethoxy) and the attached carboxamide group (dihydrodioxine vs. nitrothiophene).
  • Ether vs. Sulfonyl Groups : Unlike the sulfonyl-containing benzodithiazin derivative in , the target compound relies on ether (ethoxy, methoxyethyl) and carboxamide groups for polarity .
  • Imine Configuration: The (Z)-geometry of the imine bond may influence molecular planarity and intermolecular interactions compared to non-stereospecific analogs.

Spectral and Physicochemical Properties

Infrared Spectroscopy (IR):
  • Target Compound : Expected C=O stretch (~1645–1670 cm⁻¹) from the carboxamide, C-O stretches (~1100–1250 cm⁻¹) from ethers, and N-H stretches (~3200–3400 cm⁻¹) .
  • Compound : Distinct SO₂ asymmetric/symmetric stretches at 1345 and 1155 cm⁻¹, absent in the target compound .
Nuclear Magnetic Resonance (NMR):
  • Ethoxy/Methoxyethyl Groups : In the target compound, the ethoxy (-OCH₂CH₃) and methoxyethyl (-CH₂CH₂OCH₃) groups would produce triplet/multiplet signals in the δ3.3–4.0 range, similar to the methoxy signals in .
  • Aromatic Protons : Benzothiazole protons in the target compound would resonate near δ7.5–8.5, comparable to H-5 and H-8 in (δ7.86–7.92) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step protocols:

  • Step 1 : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones to form the benzo[d]thiazole core .
  • Step 2 : Alkylation with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl substituent .
  • Step 3 : Coupling with 5,6-dihydro-1,4-dioxine-2-carboxamide via condensation reactions, optimized at 60–80°C in anhydrous THF .
  • Critical Parameters : Solvent choice (DMF or THF), reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions (e.g., methoxyethyl at C3) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 376.12 for [M+H]⁺) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding interactions in the solid state .

Q. What preliminary biological activities have been reported?

  • Findings :

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazole-mediated membrane disruption .
  • Enzyme Inhibition : IC₅₀ of 12 µM against COX-2, linked to anti-inflammatory potential .
  • Comparative Efficacy : Lower potency than fluorinated analogs (e.g., 6-bromo derivatives in ) but higher solubility due to ethoxy/dioxane groups .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding to targets like DNA gyrase (PDB: 1KZN). The dioxane ring shows π-π stacking with Tyr122 .
  • QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. nitro groups) with antimicrobial activity (R² = 0.89) .
  • ADMET Prediction : SwissADME predicts moderate BBB permeability (LogP = 2.3) but high hepatic metabolism risk (CYP3A4 substrate) .

Q. What strategies resolve contradictory data in biological assays (e.g., cytotoxicity vs. efficacy)?

  • Analytical Framework :

  • Dose-Response Curves : Validate IC₅₀ reproducibility across ≥3 independent assays (e.g., MTT tests for cytotoxicity) .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific effects .
  • Metabolite Identification : LC-MS/MS to detect reactive intermediates causing false-positive results .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Key Considerations :

  • Catalyst Efficiency : Replace Pd(OAc)₂ with cheaper Ni catalysts for Suzuki couplings (yield drop from 85% to 65% requires optimization) .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .
  • Stability : Monitor hydrolytic degradation of the dioxane ring under physiological pH (t₁/₂ = 48 hrs at pH 7.4) .

Q. How does stereochemistry (Z vs. E) impact biological activity?

  • Experimental Design :

  • Isomer Separation : Use chiral HPLC (Chiralpak IA column, heptane/ethanol) to isolate Z and E isomers .
  • Activity Comparison : Z-configuration shows 5-fold higher antimicrobial activity due to optimal spatial alignment with target enzymes .

Methodological Resources

  • Synthetic Protocols : Detailed in (cyclization/alkylation) and (amide coupling).
  • Analytical Workflows : NMR/HRMS parameters in and ; crystallography in .
  • Biological Assays : Antimicrobial (), enzyme inhibition (), and cytotoxicity ( ).

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